Cas no 1107616-74-9 ((3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid)

(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
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- (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid
- EN300-1842172
- 1107616-74-9
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- インチ: 1S/C9H8F2O3/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)/t8-/m0/s1
- InChIKey: OZDYQTGVGYWBLN-QMMMGPOBSA-N
- ほほえんだ: FC1C=C(C=CC=1[C@H](CC(=O)O)O)F
計算された属性
- せいみつぶんしりょう: 202.04415044g/mol
- どういたいしつりょう: 202.04415044g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842172-2.5g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 2.5g |
$3249.0 | 2023-09-19 | ||
Enamine | EN300-1842172-5g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 5g |
$4806.0 | 2023-09-19 | ||
Enamine | EN300-1842172-10g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 10g |
$7128.0 | 2023-09-19 | ||
Enamine | EN300-1842172-0.5g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 0.5g |
$1591.0 | 2023-09-19 | ||
Enamine | EN300-1842172-0.05g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 0.05g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1842172-0.1g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 0.1g |
$1459.0 | 2023-09-19 | ||
Enamine | EN300-1842172-0.25g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 0.25g |
$1525.0 | 2023-09-19 | ||
Enamine | EN300-1842172-1g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 1g |
$1658.0 | 2023-09-19 | ||
Enamine | EN300-1842172-1.0g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 1g |
$1658.0 | 2023-06-03 | ||
Enamine | EN300-1842172-5.0g |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid |
1107616-74-9 | 5g |
$4806.0 | 2023-06-03 |
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acidに関する追加情報
Introduction to (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid (CAS No. 1107616-74-9)
(3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid, identified by its CAS number 1107616-74-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a chiral center at the third carbon atom, exhibits a unique structural configuration that makes it a valuable intermediate in the development of various therapeutic agents. The presence of both fluoro and hydroxyl substituents on its aromatic and aliphatic backbone imparts distinct physicochemical properties, enhancing its utility in medicinal chemistry applications.
The molecular structure of (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid consists of a propanoic acid moiety linked to a 2,4-difluorophenyl group. The stereochemistry at the stereogenic center (S-configured) is crucial for its biological activity, as enantiomeric differences can significantly influence pharmacokinetic and pharmacodynamic profiles. This feature makes it an attractive scaffold for designing enantiomerically pure drugs with improved efficacy and reduced side effects.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. The incorporation of fluorine atoms into pharmaceutical molecules often leads to improved drug-like properties, making compounds like (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid promising candidates for further development. Current research indicates that such fluorinated derivatives may exhibit potent activity against various diseases, including cancer and infectious disorders.
One of the most compelling aspects of (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid is its role as a key intermediate in the synthesis of novel bioactive molecules. For instance, studies have demonstrated its utility in constructing complex scaffolds that mimic natural products with known therapeutic benefits. The hydroxyl group at the third carbon position provides a versatile handle for further functionalization, allowing chemists to explore diverse chemical modifications. This adaptability has made it a favorite among synthetic chemists working on drug discovery programs.
The pharmaceutical industry has been particularly keen on exploring the potential of chiral fluorinated compounds due to their unique interactions with biological systems. Research has shown that these compounds can selectively target specific enzymes and receptors, leading to more precise therapeutic outcomes. The stereochemical purity of (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid ensures that its derivatives will exhibit consistent biological activity across different batches, which is essential for clinical translation.
Advances in synthetic methodologies have further enhanced the accessibility of this compound for medicinal chemists. Modern techniques such as asymmetric hydrogenation and enzymatic resolutions have enabled the efficient production of enantiomerically pure forms of (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid. These methods not only improve yield but also reduce environmental impact by minimizing waste generation. Such innovations are critical for sustainable drug development practices.
The biological activity of derivatives derived from (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid has been extensively studied in recent years. Preclinical data suggest that certain analogs may possess anti-inflammatory, antiviral, and anticancer properties. For example, researchers have reported promising results in cell-based assays where these compounds demonstrated significant inhibition of disease-related pathways. These findings underscore the potential of this scaffold as a basis for developing new therapeutics.
The structural features of this compound also make it an interesting candidate for computational studies. Molecular modeling techniques have been employed to predict how different derivatives might interact with biological targets at the atomic level. Such simulations provide valuable insights into binding affinities and metabolic stability, guiding the design of more effective drug candidates.
In conclusion, (3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid (CAS No. 1107616-74-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural properties and versatile synthetic applications. Its role as an intermediate in drug development continues to be explored in both academic and industrial settings. As research progresses, this compound is likely to play an even greater role in the discovery and development of novel therapeutic agents that address unmet medical needs.
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